ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate, also known as EDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDA is a synthetic compound that belongs to the class of isoindoline derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation and oxidative stress in various animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to have a neuroprotective effect in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several future directions for research on ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action. Additionally, the development of this compound analogs with improved properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 2-amino benzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid, which is then reacted with phthalic anhydride to form the isoindoline derivative. The final step involves the reaction of the isoindoline derivative with ethyl chloroformate to form this compound.
Scientific Research Applications
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-26-19(25)14-9-5-6-10-15(14)20-16(22)11-21-17(23)12-7-3-4-8-13(12)18(21)24/h3-10H,2,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONARVVPRQZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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